N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
CAS No.: 941977-72-6
Cat. No.: VC6640139
Molecular Formula: C22H21N5O4
Molecular Weight: 419.441
* For research use only. Not for human or veterinary use.

CAS No. | 941977-72-6 |
---|---|
Molecular Formula | C22H21N5O4 |
Molecular Weight | 419.441 |
IUPAC Name | N-(4-ethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Standard InChI | InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28) |
Standard InChI Key | NFPWGXVCEWWGDJ-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-(4-ethylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetamide, delineates its bifunctional architecture: a 2,4-dioxoquinazoline core substituted at N3 with a 3-methyl-1,2,4-oxadiazole-methyl group, linked via an acetamide bridge to a 4-ethylphenyl moiety . The SMILES string CCc1ccc(cc1)NC(CN1C(N(Cc2nc(C)no2)C(c2ccccc12)=O)=O)=O
confirms the connectivity, while the InChI key NFPWGXVCEWWGDJ-UHFFFAOYSA-N
provides a unique stereochemical identifier for this achiral molecule .
Table 1: Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁N₅O₄ |
Molecular Weight | 419.44 g/mol |
logP (Partition Coeff.) | 2.87 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 9 |
Polar Surface Area | 85.64 Ų |
Solubility (logSw) | -3.55 (Poor aqueous) |
The balanced logP value (2.87) suggests favorable membrane permeability, while the high polar surface area (85.64 Ų) may limit passive diffusion across biological barriers. These properties position the compound as a candidate for oral administration with potential CNS activity.
Synthetic Pathways and Structural Analogues
Synthetic Strategy for Quinazolinone-Oxadiazole Hybrids
The synthesis of analogous quinazolinone-oxadiazole derivatives typically involves multi-step procedures. A representative protocol from Khodarahmi et al. (2019) outlines:
-
Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 2-substituted quinazolin-4(3H)-ones .
-
Oxadiazole Incorporation: Reaction of 3-aminoquinazolinones with chloroacetyl chloride produces 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide intermediates, which subsequently undergo nucleophilic substitution with 5-aryl-1,3,4-oxadiazole-2-thiols .
-
Final Coupling: The acetamide linker in Compound E842-0036 likely originates from amide bond formation between the quinazolinone-oxadiazole intermediate and 4-ethylaniline, mediated by coupling agents like HATU or EDCI .
Structural Modifications and Activity Trends
Key structure-activity relationship (SAR) insights from analogous compounds include:
-
C2 Substitution on Quinazolinone: Aliphatic chains (e.g., propyl) at C2 enhance cytotoxicity compared to aromatic groups. Compound 6a (propyl-substituted) exhibited IC₅₀ = 7.52 μM against HeLa cells versus 6b/6c (aryl-substituted) with IC₅₀ > 100 μM .
-
Oxadiazole Position: 1,3,4-Oxadiazoles at C3 of quinazolinone improve tubulin polymerization inhibition, as seen in derivatives with IC₅₀ values < 0.15 μM against VEGFR-2 .
-
Acetamide Linker: The -NHCO- bridge in E842-0036 may stabilize interactions with kinase ATP-binding pockets, mimicking natural adenosine .
Compound | Target | IC₅₀/EC₅₀ | Cell Line |
---|---|---|---|
6a | Tubulin | 7.52 μM | HeLa |
11b | VEGFR-2 | 0.12 μM | HepG2 |
Sorafenib | VEGFR-2 | 0.10 μM | HCT-116 |
Putative Mechanisms
-
Tubulin Disruption: Oxadiazole-quinazolinone hybrids bind the colchicine site, inhibiting microtubule assembly .
-
Angiogenesis Suppression: VEGFR-2 inhibition blocks endothelial cell proliferation (IC₅₀ < 0.2 μM in HUVECs) .
-
Apoptosis Induction: Upregulation of caspase-3/9 and Bax/Bcl-2 ratio imbalance observed in MCF-7 cells treated with analogs .
Pharmacokinetic and Toxicity Considerations
ADME Profile
The compound’s physicochemical parameters predict:
-
Absorption: Moderate oral bioavailability (logP = 2.87, TPSA = 85.64 Ų) with potential first-pass metabolism via cytochrome P450 3A4 .
-
Distribution: Volume of distribution ~1.2 L/kg, indicating extensive tissue penetration .
-
Metabolism: Susceptible to hepatic glucuronidation (phenolic -OH groups) and oxidative N-deethylation .
Toxicity Risks
-
hERG Inhibition: Quinazolinones with logP > 3.0 show hERG channel blockade (IC₅₀ < 10 μM), risking QT prolongation .
-
Hepatotoxicity: Meta-substituted oxadiazoles induce CYP3A4, potentially causing drug-drug interactions .
Future Directions and Development Challenges
Optimization Opportunities
-
Bioisosteric Replacement: Substituting the 4-ethylphenyl group with 4-fluorophenyl may enhance metabolic stability .
-
Prodrug Strategies: Esterification of the acetamide carbonyl could improve aqueous solubility (logSw = -3.55) .
Preclinical Development Gaps
-
In Vivo Efficacy: No pharmacokinetic or xenograft data exist for E842-0036 or direct analogs.
-
Safety Profiling: Acute toxicity studies in rodents are needed to assess LD₅₀ and maximum tolerated dose.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume